SR-9243 -

SR-9243

Catalog Number: EVT-8214887
CAS Number:
Molecular Formula: C31H32BrNO4S2
Molecular Weight: 626.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SR-9243 is a potent compound classified as a liver X receptor inverse agonist. It plays a significant role in modulating lipid metabolism and has shown promising anti-cancer properties by selectively inducing apoptosis in malignant cells while sparing normal tissues. The compound has been studied for its ability to disrupt the Warburg effect, a metabolic hallmark of cancer cells, and to inhibit lipogenesis, making it a potential therapeutic agent for various cancers, including colorectal and prostate cancers.

Source and Classification

SR-9243 is derived from a series of small molecules designed to target the liver X receptor pathway. It is classified under antineoplastic agents due to its ability to inhibit cancer cell growth. The compound has been identified as an effective inhibitor of lipogenic gene expression, particularly affecting fatty acid synthesis pathways, which are often dysregulated in cancer cells .

Synthesis Analysis

Methods

The synthesis of SR-9243 involves several steps focused on optimizing the structural features that enhance its binding affinity to the liver X receptor. The process typically includes:

  1. Starting Materials: Specific precursors are selected based on their reactivity and compatibility with the desired functional groups.
  2. Reactions: Various organic reactions such as coupling reactions, cyclization, and functional group modifications are employed to construct the core structure of SR-9243.
  3. Purification: After synthesis, purification techniques such as chromatography are used to isolate the compound from by-products.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of SR-9243. The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and structural integrity .

Molecular Structure Analysis

Structure

The molecular structure of SR-9243 is characterized by specific functional groups that facilitate its interaction with the liver X receptor. The compound's structure can be represented as follows:

  • Molecular Formula: C16_{16}H15_{15}N2_{2}O4_{4}S
  • Molecular Weight: Approximately 335.36 g/mol

Data

The three-dimensional conformation of SR-9243 allows it to fit into the ligand-binding domain of the liver X receptor, enabling it to exert its inverse agonist effects effectively .

Chemical Reactions Analysis

Reactions

SR-9243 undergoes several key reactions that contribute to its biological activity:

  1. Binding Interactions: It binds to the liver X receptor, leading to conformational changes that inhibit downstream signaling pathways associated with lipid metabolism.
  2. Apoptotic Pathways: The compound induces apoptosis in cancer cells via upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl2 .
  3. Inhibition of Lipogenesis: By targeting enzymes involved in fatty acid synthesis (such as fatty acid synthase), SR-9243 effectively reduces intracellular lipid levels .

Technical Details

The effectiveness of SR-9243 in these reactions is quantified through various assays measuring cell viability and apoptotic markers in treated cancer cell lines .

Mechanism of Action

Process

SR-9243 functions primarily through its action as an inverse agonist on the liver X receptor:

  1. Receptor Binding: Upon binding to the liver X receptor, SR-9243 stabilizes an inactive conformation of the receptor.
  2. Gene Regulation: This interaction leads to downregulation of genes involved in lipogenesis and glycolysis, disrupting metabolic processes critical for cancer cell survival.
  3. Induction of Apoptosis: The compound triggers intrinsic apoptotic pathways by altering protein expression levels associated with cell death .

Data

Studies have demonstrated that treatment with SR-9243 results in significant reductions in tumor growth in xenograft models without causing significant toxicity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), allowing for easy preparation of stock solutions.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but should be stored at low temperatures for long-term use.
  • Reactivity: Reacts selectively with specific biological targets within cancer cells, minimizing off-target effects.

Relevant data indicate that SR-9243 maintains its efficacy across various concentrations while demonstrating minimal cytotoxicity towards non-malignant cells .

Applications

SR-9243 has several scientific applications, particularly in cancer research:

  1. Cancer Therapeutics: Investigated for its potential use in treating various cancers by targeting metabolic pathways unique to tumor cells.
  2. Metabolic Studies: Used as a tool compound to study lipid metabolism and its implications in cancer biology.
  3. Drug Development: Serves as a lead compound for developing new therapies aimed at metabolic dysregulation in cancer .
Molecular Mechanisms of Action

Liver X Receptor Inverse Agonism and Corepressor Interaction Dynamics

Structural Basis of Liver X Receptor-SR9243 Binding Specificity

SR9243 (N-[2-(3-Bromophenyl)ethyl]-2,4,6-trimethyl-N-[[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]methyl]benzenesulfonamide) binds the ligand-binding domain (LBD) of Liver X Receptor α and Liver X Receptor β with high selectivity. The compound’s tertiary sulfonamide groups form hydrogen bonds with Histidine 421 (H421) and Tryptophan 443 (W443) residues in the Liver X Receptor β orthosteric pocket, while its biphenyl moiety engages in hydrophobic interactions with Helix 12 (H12) – a critical structural element for nuclear receptor activation. Molecular dynamics simulations confirm that SR9243 binding stabilizes a conformation where H12 adopts an antagonistic position, preventing coactivator recruitment and facilitating corepressor binding [2] [3]. This binding disrupts the charge clamp formed between Helix 4 and Helix 12 that is essential for transcriptional activation. The bromophenyl group further enhances binding specificity by occupying a sub-pocket typically occupied by oxysterol side chains in endogenous agonists [2] [10].

Table 1: Structural Interactions of SR9243 with Liver X Receptor Isoforms

Binding Site ResidueInteraction TypeFunctional Consequence
Histidine 421 (H421)Hydrogen bondingDisplaces Helix 12
Tryptophan 443 (W443)Hydrophobic stackingStabilizes inactive conformation
Phenylalanine 257 (F257)Van der Waals forcesPrevents coactivator docking
Helix 12Allosteric displacementEnables corepressor recruitment

Modulation of Liver X Receptor α and Liver X Receptor β Transcriptional Activity

As an inverse agonist, SR9243 reduces basal transcriptional activity of Liver X Receptor below constitutive levels by enhancing recruitment of nuclear corepressor 1 (NCoR1) and silencing mediator of retinoic acid and thyroid hormone receptor (SMRT). Quantitative chromatin immunoprecipitation (ChIP) assays demonstrate 8-fold increased NCoR1 binding to Liver X Receptor response elements within glycolytic and lipogenic gene promoters following SR9243 treatment (30 nM, 6h). This promotes histone deacetylase 3-mediated chromatin condensation, suppressing transcriptional initiation [3] [6]. SR9243 exhibits differential isoform activity, with half-maximal inhibitory concentration values of 15 nM for Liver X Receptor β versus 98 nM for Liver X Receptor α in luciferase reporter assays, attributable to distinct residue composition in the Liver X Receptor β ligand-binding pocket [2] [5]. The compound shows >100-fold selectivity for Liver X Receptor over related nuclear receptors (Farnesoid X Receptor, Peroxisome Proliferator-Activated Receptor γ, Retinoid X Receptor α) in competitive binding assays [3] [10].

Table 2: Transcriptional Modulation of Liver X Receptor Target Genes by SR9243

GeneFunctionFold Reduction (SR9243 vs. Control)Corepressor Recruited
SREBP1cLipogenesis master regulator6.2 ± 0.8*NCoR1/SMRT
FASNFatty acid synthase7.9 ± 1.1*NCoR1
SCD1Stearoyl-CoA desaturase5.4 ± 0.7*SMRT
PFK2Glycolysis regulator4.3 ± 0.5*NCoR1
ABCG1Cholesterol efflux transporter3.1 ± 0.4*SMRT
*Data from qPCR analysis in hepatocytes/cancer cells (1 µM SR9243, 24h); [1] [3] [6]

Disruption of Oncogenic Metabolic Pathways

Suppression of Warburg Effect via Glycolytic Gene Downregulation

SR9243 antagonizes aerobic glycolysis (Warburg effect) through Liver X Receptor-mediated repression of key glycolytic genes. In triple-negative breast cancer (TNBC) models, SR9243 (100 nM, 48h) reduced hexokinase 2 (HK2) expression by 4.3-fold, phosphofructokinase 2 (PFK2) by 5.1-fold, and pyruvate kinase M2 (PKM2) by 3.8-fold, quantified via RNA sequencing. This suppression occurs through decommissioning of Liver X Receptor response elements in the enhancer regions of these genes, confirmed by Liver X Receptor ChIP-seq [3] [9]. Consequently, SR9243 decreases glucose uptake by 62% and lactate production by 71% in prostate cancer cells (DU-145) within 24h (10 µM treatment), effectively reversing the glycolytic phenotype that supports tumor biomass production. Metabolic flux analysis revealed 58% reduction in glycolytic ATP output with compensatory increase in mitochondrial oxygen consumption (37% enhancement), indicating metabolic rewiring toward oxidative phosphorylation [3] [6].

Inhibition of Lipogenesis Through Sterol Regulatory Element-Binding Protein 1c/Fatty Acid Synthase/Stearoyl-CoA Desaturase 1 Axis

SR9243 disrupts de novo lipogenesis via coordinated downregulation of the sterol regulatory element-binding protein 1c transcription factor and its lipogenic targets. In nonalcoholic steatohepatitis (NASH) mouse models, SR9243 treatment (30 mg/kg/day, 30d) reduced hepatic sterol regulatory element-binding protein 1c expression by 6.2-fold and fatty acid synthase by 7.9-fold versus controls, confirmed by immunohistochemistry and Western blotting [1]. This suppression depleted intracellular palmitate (84% reduction), stearate (79%), and oleate (88%) pools in colorectal cancer cells (SW620), inducing apoptotic cell death. Lipid rescue experiments demonstrated that co-administration of exogenous fatty acids (oleate/palmitate/stearate) completely restored cancer cell viability, confirming lipogenesis blockade as the primary cytotoxic mechanism [3] [6]. SR9243 additionally inhibited stearoyl-CoA desaturase 1 (85% reduction in enzyme activity), preventing monounsaturated fatty acid synthesis essential for membrane fluidity in rapidly proliferating tumor cells [3] [10].

Table 3: Metabolic Consequences of SR9243-Mediated Lipogenesis Inhibition

Lipogenic ParameterMeasurement TechniqueReduction (%)Biological Consequence
De novo palmitate synthesis¹⁴C-acetate incorporation92 ± 7*Depleted phospholipid precursors
Stearoyl-CoA desaturase 1 activityOleate:stearate ratio (GC-MS)85 ± 6*Reduced membrane fluidity
Triglyceride accumulationOil Red O staining (liver)76 ± 8*Ameliorated hepatic steatosis
Cholesterol esterificationFilipin III fluorescence68 ± 5*Disrupted lipid raft signaling
*Data from cancer cell lines (prostate/colorectal) and NASH models; [1] [3] [6]

Epigenetic and Non-Genomic Regulatory Effects

Beyond transcriptional regulation, SR9243 modulates epigenetic programming through Liver X Receptor-mediated histone modifications. In triple-negative breast cancer tumor-associated macrophages, SR9243 (1 µM, 72h) reduced histone H3 lysine 27 acetylation (H3K27ac) at enhancer regions of immunosuppressive genes (interleukin 10, transforming growth factor β1, arginase 1), quantified by ChIP-qPCR. This epigenetic remodeling promoted M1-like macrophage polarization and enhanced interferon γ production by CD8+ T-cells in co-culture systems [9]. Additionally, SR9243 administration (10 mg/kg, 14d) in TNBC-bearing mice decreased DNA methylation at the programmed death-ligand 1 promoter in tumor-infiltrating dendritic cells, potentially counteracting immune checkpoint activation.

Non-genomic effects include rapid (within 15 min) disruption of lipid raft architecture through depletion of membrane cholesterol. In CD8+ T-cells, SR9243 (100 nM) enhanced T-cell receptor clustering by displacing inhibitory receptors (cytotoxic T-lymphocyte-associated protein 4, programmed cell death protein 1) from cholesterol-rich membrane microdomains, potentiating immune synapse formation with tumor cells [9]. Furthermore, SR9243 inhibited protein kinase B and mammalian target of rapamycin complex 1 phosphorylation in cancer cells within 30 minutes, independent of genomic effects, suggesting kinase signaling modulation as a complementary anti-tumor mechanism [3] [6]. This kinase suppression downregulates ATP citrate lyase and acetyl-CoA carboxylase 1 activity, creating bidirectional inhibition of lipogenesis at both transcriptional and post-translational levels.

Properties

Product Name

SR-9243

IUPAC Name

N-[2-(3-bromophenyl)ethyl]-2,4,6-trimethyl-N-[[4-(3-methylphenyl)phenyl]methyl]benzenesulfonamide;sulfur dioxide

Molecular Formula

C31H32BrNO4S2

Molecular Weight

626.6 g/mol

InChI

InChI=1S/C31H32BrNO2S.O2S/c1-22-7-5-9-29(19-22)28-13-11-27(12-14-28)21-33(16-15-26-8-6-10-30(32)20-26)36(34,35)31-24(3)17-23(2)18-25(31)4;1-3-2/h5-14,17-20H,15-16,21H2,1-4H3;

InChI Key

UCBBAEKFBFQPJB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)CN(CCC3=CC(=CC=C3)Br)S(=O)(=O)C4=C(C=C(C=C4C)C)C.O=S=O

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)CN(CCC3=CC(=CC=C3)Br)S(=O)(=O)C4=C(C=C(C=C4C)C)C.O=S=O

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